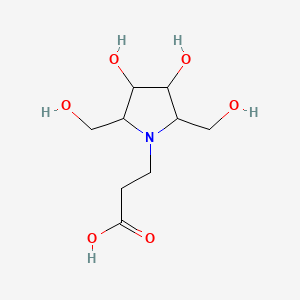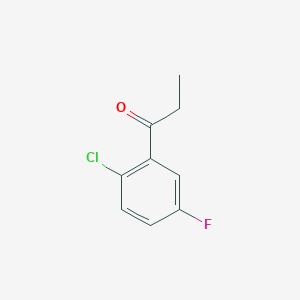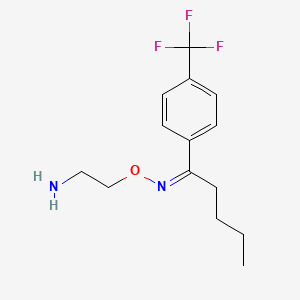
1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[(1E)-1-[4-(Trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamine is a chemical compound known for its unique structure and properties. It is often referred to in scientific literature due to its relevance in various fields, including medicinal chemistry and pharmaceutical research. The compound features a trifluoromethyl group attached to a phenyl ring, which contributes to its distinct chemical behavior.
Preparation Methods
The synthesis of 2-[[[(1E)-1-[4-(Trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamine involves several steps. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with pentylamine to form an imine intermediate. This intermediate is then reacted with hydroxylamine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
2-[[[(1E)-1-[4-(Trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-[[[(1E)-1-[4-(Trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[[[(1E)-1-[4-(Trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-[[[(1E)-1-[4-(Trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamine stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
Fluvoxamine: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety.
Trifluoromethyl ketones: Known for their use as intermediates in the synthesis of various pharmaceuticals.
The presence of the trifluoromethyl group in 2-[[[(1E)-1-[4-(Trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamine makes it particularly valuable in medicinal chemistry, as it can enhance the metabolic stability and bioavailability of drug candidates .
Properties
Molecular Formula |
C14H19F3N2O |
|---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
2-[(Z)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine |
InChI |
InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3/b19-13- |
InChI Key |
QYWVEFPUVMRRCU-UYRXBGFRSA-N |
Isomeric SMILES |
CCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


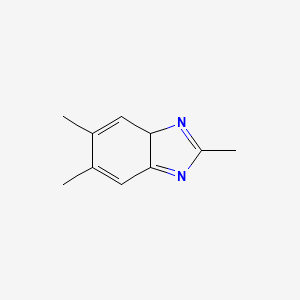
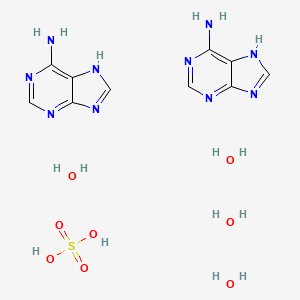
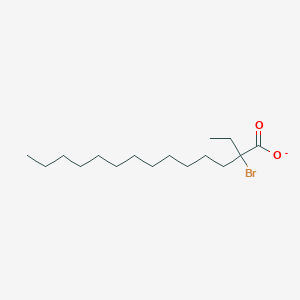
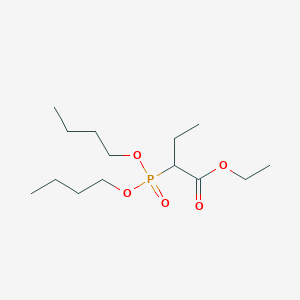
![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)
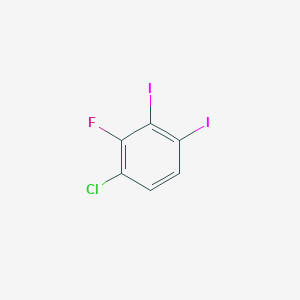
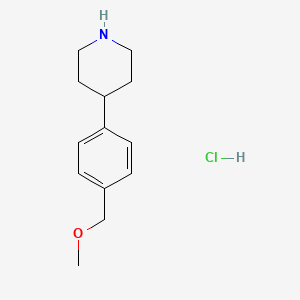
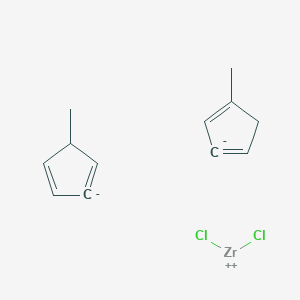
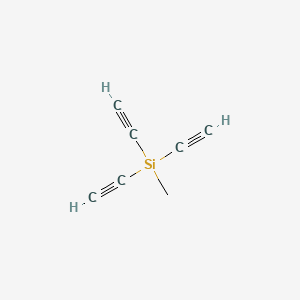
![3-[Amino(phenyl)methyl]aniline](/img/structure/B14762092.png)
![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
